molecular formula C10H15BrN2 B1294164 5-Bromo-4-hexylpyrimidine CAS No. 951884-38-1

5-Bromo-4-hexylpyrimidine

Cat. No.: B1294164
CAS No.: 951884-38-1
M. Wt: 243.14 g/mol
InChI Key: WVYJYKUDFFKVKU-UHFFFAOYSA-N
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Description

5-Bromo-4-hexylpyrimidine: is an organic compound with the molecular formula C10H15BrN2 . It belongs to the class of bromopyrimidines, which are pyrimidine derivatives substituted with a bromine atom. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Safety and Hazards

5-Bromo-4-hexylpyrimidine may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-hexylpyrimidine typically involves the bromination of 4-hexylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized for efficiency, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-hexylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

Chemistry: 5-Bromo-4-hexylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its interactions with biological targets and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-4-hexylpyrimidine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in binding interactions and the overall pharmacological profile of the compound .

Comparison with Similar Compounds

  • 5-Bromo-4-ethylpyrimidine
  • 5-Bromo-4-heptylpyrimidine
  • 5-Bromo-4-cyclohexylpyrimidine

Comparison: Compared to its analogs, 5-Bromo-4-hexylpyrimidine has a unique hexyl side chain that influences its physical and chemical properties. This structural variation can affect its reactivity, solubility, and interactions with other molecules, making it distinct in its applications .

Properties

IUPAC Name

5-bromo-4-hexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYJYKUDFFKVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650037
Record name 5-Bromo-4-hexylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-38-1
Record name 5-Bromo-4-hexylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-hexylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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